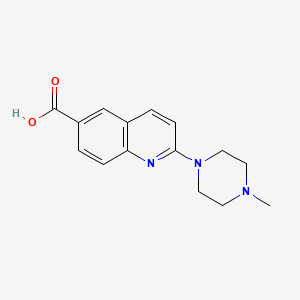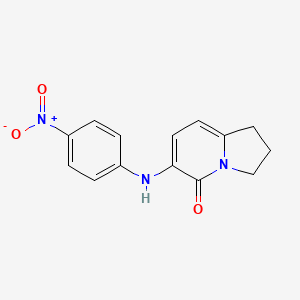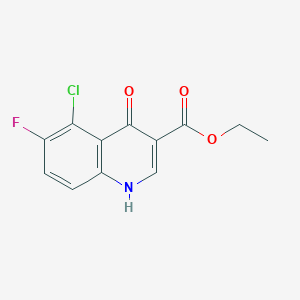
1-(2-Fluorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-フルオロフェニル)-3-(ピペラジン-1-イル)ピラジン-2(1H)-オンは、その独特の構造特性と潜在的な用途により、さまざまな科学分野で注目を集めている化学化合物です。この化合物は、フルオロフェニル基とピペラジン部分で置換されたピラジノンコアを特徴とし、これがその独特の化学的挙動と潜在的な生物学的活性に貢献しています。
準備方法
合成経路と反応条件: 1-(2-フルオロフェニル)-3-(ピペラジン-1-イル)ピラジン-2(1H)-オンの合成は、通常、次の手順を伴います。
ピラジノンコアの形成: ピラジノンコアは、適切な前駆体の環化を制御された条件下で行うことで合成できます。
フルオロフェニル基の導入: フルオロフェニル基は、通常、フッ素化ベンゼン誘導体を使用して、求核置換反応を介して導入されます。
ピペラジン部分の付加: ピペラジン環は、通常、ピペラジンと適切な脱離基を含む求核置換反応を介して付加されます。
工業的生産方法: この化合物の工業的生産には、収率と純度を高めるために上記の合成経路を最適化する必要がある場合があります。これには、高スループットスクリーニング技術、高度な触媒系、および連続フロー反応器の使用による合成プロセスの合理化が含まれます。
化学反応の分析
反応の種類: 1-(2-フルオロフェニル)-3-(ピペラジン-1-イル)ピラジン-2(1H)-オンは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化誘導体になる可能性があります。
還元: 還元反応は、分子内の官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化物や強塩基などの試薬が置換反応に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合がありますが、置換反応により分子にさまざまな官能基を導入できます。
科学的研究の応用
1-(2-フルオロフェニル)-3-(ピペラジン-1-イル)ピラジン-2(1H)-オンは、次を含む幅広い科学研究用途を持っています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を研究しています。
医学: この化合物は、特に新薬の開発における潜在的な治療用途について調査されています。
工業: これは、特殊化学品の製造に、および医薬品の合成における中間体として使用されます。
作用機序
1-(2-フルオロフェニル)-3-(ピペラジン-1-イル)ピラジン-2(1H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を調節することにより、その効果を発揮することがあります。関与する正確な分子標的と経路は、特定の生物学的コンテキストと化合物の意図された用途によって異なります。
類似の化合物:
1-(2-クロロフェニル)-3-(ピペラジン-1-イル)ピラジン-2(1H)-オン: 構造は似ていますが、フッ素原子ではなく塩素原子があります。
1-(2-メチルフェニル)-3-(ピペラジン-1-イル)ピラジン-2(1H)-オン: フッ素原子ではなくメチル基が特徴です。
1-(2-ブロモフェニル)-3-(ピペラジン-1-イル)ピラジン-2(1H)-オン: フッ素原子の代わりに臭素原子を含んでいます。
独自性: 1-(2-フルオロフェニル)-3-(ピペラジン-1-イル)ピラジン-2(1H)-オンは、フッ素原子の存在により独特です。フッ素原子は、その化学反応性と生物学的活性を大きく変化させる可能性があります。フッ素原子は、化合物の安定性、親油性、生物学的標的との相互作用能力を高める可能性があり、さまざまな用途にとって貴重な化合物になります。
類似化合物との比較
1-(2-Chlorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one: Similar in structure but with a chlorine atom instead of a fluorine atom.
1-(2-Methylphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one: Features a methyl group instead of a fluorine atom.
1-(2-Bromophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one: Contains a bromine atom in place of the fluorine atom.
Uniqueness: 1-(2-Fluorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C14H15FN4O |
|---|---|
分子量 |
274.29 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-3-piperazin-1-ylpyrazin-2-one |
InChI |
InChI=1S/C14H15FN4O/c15-11-3-1-2-4-12(11)19-10-7-17-13(14(19)20)18-8-5-16-6-9-18/h1-4,7,10,16H,5-6,8-9H2 |
InChIキー |
JQFVORUCSKCMCP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=CN(C2=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


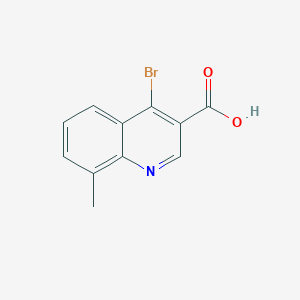
![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)




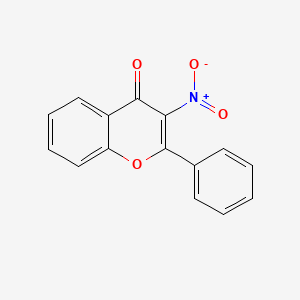
![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)


